3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl- is a complex organic compound notable for its unique structural features. It belongs to the class of crown ethers, which are cyclic compounds containing multiple ether groups capable of forming stable complexes with various cations. This compound's ability to encapsulate ions makes it valuable in diverse chemical applications, particularly in ion transport and catalysis.
The compound is classified under the category of macrocyclic compounds, specifically as a crown ether. Its systematic name indicates the presence of multiple oxygen atoms and a nitrogen atom within its bicyclic structure, which contributes to its complexation properties. The chemical structure can be represented by the molecular formula and has a molecular weight of approximately .
The synthesis of 3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione typically involves several steps:
The synthesis process is intricate and demands precise control over reaction conditions to ensure high yields and purity .
The molecular structure of 3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione can be represented using various structural formulas including InChI and SMILES notations:
InChI=1S/C16H20O7/c17-15-13-2-1-3-14(12-13)16(18)23-11-9-21-7-5-19-4-6-20-8-10-22-15/h1-3,12H,4-11H2
This compound features a bicyclic framework with five ether linkages and one nitrogen atom contributing to its unique properties .
Key physical properties include:
These properties play a critical role in determining the compound's behavior in various chemical environments .
3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa undergoes several types of chemical reactions:
Reagents commonly used in these reactions include oxidizing agents such as potassium permanganate and various nucleophiles for substitution .
The mechanism of action for 3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa revolves around its ability to form stable complexes with cations due to its ether groups creating a cavity that can encapsulate these ions. This property enhances its utility in applications such as ion transport and catalysis by facilitating the stabilization and transport of cations through different mediums .
The compound exhibits several noteworthy physical properties:
Chemical properties include:
These properties are crucial for understanding how the compound behaves under different experimental conditions .
3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa has significant scientific applications:
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3